

An In-depth Technical Guide to 1-Aminocyclohexanecarbonitrile

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Compound of Interest

Compound Name: 1-Aminocyclohexanecarbonitrile

Cat. No.: B112763

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This guide provides essential technical information regarding **1-aminocyclohexanecarbonitrile**, a bifunctional organic compound featuring both an amino and a nitrile group attached to a cyclohexane ring. Its unique structure makes it a valuable intermediate in the synthesis of various chemical entities, particularly in the fields of medicinal chemistry and materials science.

Core Chemical Properties

The fundamental molecular attributes of **1-aminocyclohexanecarbonitrile** are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and chemical synthesis planning.

Property	Value
Molecular Formula	C ₇ H ₁₂ N ₂ [1][2][3]
Molecular Weight	124.18 g/mol [1][2]
IUPAC Name	1-aminocyclohexane-1-carbonitrile[1]
CAS Number	5496-10-6[2]
Synonyms	1-amino-1-cyanocyclohexane, 1-Cyanocyclohexylamine[1][3]

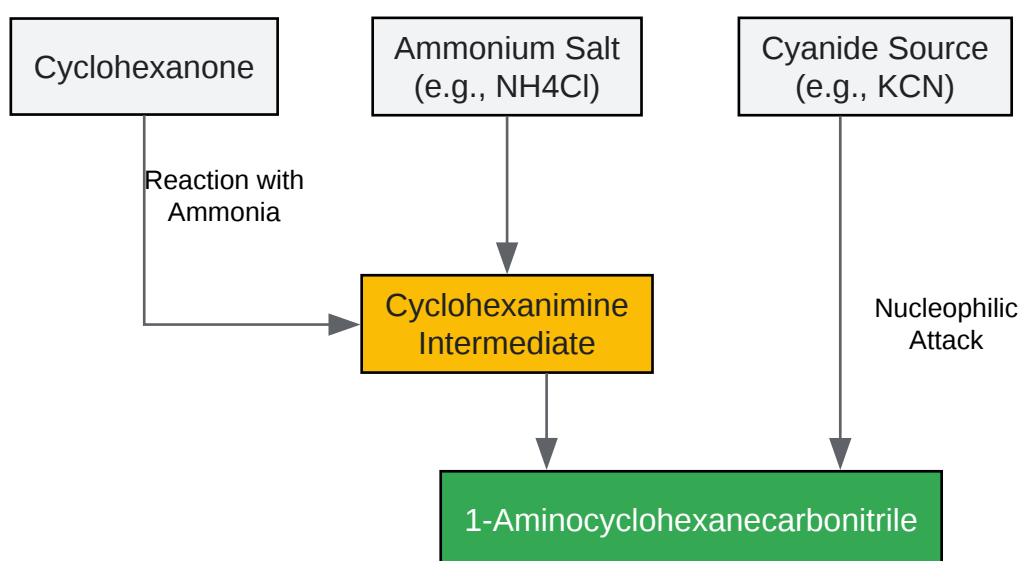
Synthesis Methodology

One common method for the synthesis of **1-aminocyclohexanecarbonitrile** involves the Strecker synthesis. This protocol utilizes cyclohexanone, a cyanide source (like potassium cyanide), and an ammonia source (like ammonium chloride) as the primary reactants.

Experimental Protocol Outline: Strecker Synthesis

- **Reaction Setup:** Cyclohexanone is reacted with an alkali metal cyanide (e.g., KCN) and an ammonium salt (e.g., NH₄Cl) in a suitable solvent, typically an aqueous or alcoholic medium.
- **Intermediate Formation:** In the initial step, the cyclohexanone reacts with ammonia to form a cyclohexanimine intermediate.
- **Nucleophilic Addition:** The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the α -aminonitrile product, **1-aminocyclohexanecarbonitrile**.
- **Work-up and Purification:** The reaction mixture is typically neutralized and extracted with an organic solvent. The final product is then purified using standard laboratory techniques such as distillation or crystallization to yield the pure compound.

While specific reaction conditions such as temperature, pressure, and reaction time can be optimized, this pathway represents a fundamental approach to its synthesis.[4]



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